3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is a chemical compound with the molecular formula C16H19ClN2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE typically involves the reaction of 3-chloro-o-toluidine with N,N-dimethyl-p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products .
Wissenschaftliche Forschungsanwendungen
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE include:
- N-ALPHA-(4-CHLORO-ORTHO-TOLYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE
- 3,3’-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide] .
Uniqueness
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique reactivity and applications make it a valuable compound in various scientific and industrial fields .
Eigenschaften
Molekularformel |
C16H17ClN2 |
---|---|
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
4-[(3-chloro-2-methylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17ClN2/c1-12-15(17)5-4-6-16(12)18-11-13-7-9-14(10-8-13)19(2)3/h4-11H,1-3H3 |
InChI-Schlüssel |
JESPCWRBPXZKAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.